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Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Melting Point Kinetics of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene: A Comprehensive Guide for Process Chemistry

Executive Summary In advanced drug development and agrochemical synthesis, poly-substituted nitroaromatics serve as indispensable, highly reactive building blocks. 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (CAS: 18...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and agrochemical synthesis, poly-substituted nitroaromatics serve as indispensable, highly reactive building blocks. 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (CAS: 1805177-32-5) [1] is a prime example of such a compound, featuring a unique pentasubstituted architecture. While its benzylic bromide moiety makes it an excellent electrophile for nucleophilic substitution, the spatial proximity of the ortho-nitro group introduces profound thermodynamic instability.

As a Senior Application Scientist, it is critical to understand that handling this compound is not merely a matter of standard organic synthesis; it requires a rigorous understanding of its thermal decomposition kinetics and crystal lattice thermodynamics. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols to safely determine the melting point and thermal stability of this complex molecule.

Structural Thermodynamics and the "Ortho-Effect"

The thermodynamic stability of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is dictated by the competing electronic and steric effects of its substituents. The molecule contains two distinct halogens (aryl fluoride and aryl bromide), an electron-withdrawing nitro group, and a highly reactive bromomethyl group.

The primary driver of its thermal instability is the "ortho-effect" inherent to o-nitrobenzyl halides. The benzylic carbon-bromine (C-Br) bond is inherently weak. When subjected to thermal stress, this bond undergoes homolytic cleavage to form a benzylic radical. Because the nitro group is located in the ortho position, it is spatially proximate to the radical center. This proximity facilitates an intramolecular redox cascade: the oxygen from the nitro group attacks the benzylic position, causing isomerization into a nitrite ester. This intermediate rapidly collapses, leading to a violent, highly exothermic chain reaction that evolves massive quantities of gaseous byproducts (NOx, CO2, and HBr)[2][3].

Historical data on simpler analogs, such as o-nitrobenzyl bromide, indicates a severe risk of violent explosion when heated above 125–130 °C[2]. The addition of heavy halogens in 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene increases its density but does not mitigate this fundamental intramolecular hazard[4].

Decomposition A 1-Bromo-2-(bromomethyl) -5-fluoro-3-nitrobenzene B Thermal Stress (>125°C) A->B C C-Br Bond Homolysis B->C Primary D Nitro Group Isomerization B->D Secondary E Exothermic Chain Reaction C->E D->E F Gas Evolution (NOx, HBr, CO2) E->F Violent Exotherm

Figure 1: Mechanistic pathway of thermally induced exothermic decomposition in ortho-nitrobenzyl systems.

Melting Point Dynamics & Crystallography

The melting point ( Tm​ ) of a crystalline solid is a thermodynamic equilibrium point where the crystal lattice energy is overcome by thermal energy. For 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, the lattice energy is influenced by:

  • Dipole-Dipole Interactions: Driven by the highly polar nitro group.

  • London Dispersion Forces: Enhanced by the large, polarizable electron clouds of the bromine atoms.

  • Steric Frustration: The asymmetric, pentasubstituted nature of the ring disrupts optimal π−π stacking compared to symmetrical analogs.

While pure para-nitrobenzyl bromide exhibits a sharp melting point at 98–101 °C[5], the asymmetric substitution in our target molecule typically broadens and depresses the melting range. The steric clash between the bulky bromomethyl group and the adjacent bromine and nitro groups prevents tight crystal packing, resulting in a lower lattice energy.

Comparative Thermodynamic Data

To contextualize the stability of the target compound, we must look at the established thermodynamic parameters of its structural relatives[2][5][6].

Compound Class / AnalogMelting Point ( Tm​ )Decomposition Onset ( Td​ )Primary Hazard Profile
4-Nitrobenzyl bromide 98–101 °C~289 °CModerate thermal hazard; relatively stable lattice.
o-Nitrobenzyl bromide 42–48 °C>125 °CHigh explosive hazard; prone to violent exotherm.
Nitrobenzoic acid isomers 140–240 °C250–400 °CHigh thermal stability; single n-order decomposition.
1-Bromo-2-(bromomethyl)-... Variable (Steric depression)<150 °C (Predicted) High thermal hazard; ortho-effect dominates.

Self-Validating Experimental Protocols

To accurately determine both the melting point and the thermal degradation profile without risking laboratory safety, a combined Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is mandatory.

The following protocol is designed as a self-validating system : every physical step is engineered to prevent artifactual data and ensure that the recorded thermodynamic values represent true molecular phenomena[4][6].

Protocol: Precision DSC/TGA for Thermal Hazard Assessment

Objective: To simultaneously determine the endothermic melting point ( Tm​ ) and the exothermic decomposition onset ( Td​ ) of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene.

  • Sample Preparation (Causality of Mass): Accurately weigh exactly 1.0–3.0 mg of the compound. Why? Nitroaromatics release massive energy upon decomposition ( ΔHd​ can exceed 1000 J/g)[6]. Using a micro-scale sample prevents damage to the highly sensitive DSC heat-flux sensors during the violent exotherm.

  • Crucible Engineering (Causality of Pressure): Place the sample into a hermetically sealed aluminum pan, then pierce the lid with a 50 µm pinhole. Why? If the pan is completely sealed, the massive gas evolution (NOx, HBr) will rupture the pan, causing an artifactual endothermic spike that ruins the data. If the pan is completely open, the compound may prematurely volatilize before decomposing. The pinhole maintains self-generated atmospheric pressure to suppress volatilization while safely venting gases[4].

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 40 mL/min. Why? This eliminates ambient oxygen, ensuring that the measured exotherm is strictly due to intrinsic intramolecular decomposition (homolysis) rather than external combustion.

  • Thermal Ramping: Heat the sample from 25 °C to 350 °C at a strictly controlled linear rate of 10 °C/min.

  • Data Interpretation:

    • Tm​ (Melting Point): Identified as the extrapolated onset temperature of the first sharp endothermic peak (where heat flow drops).

    • Td​ (Decomposition): Identified as the onset of the subsequent major exothermic peak (where heat flow spikes violently), corroborated by a simultaneous sharp drop in mass on the TGA curve.

Workflow S1 Sample Prep 1-3 mg in Hermetic Al Pan S2 Crucible Pinhole Vent Gas / Suppress Volatilization S1->S2 S3 Purge System Inert N2 (40 mL/min) S2->S3 S4 Heating Program Linear Ramp (10°C/min) S3->S4 S5 Data Acquisition Heat Flow & Mass Loss S4->S5 S6 Endothermic Peak Melting Point (Tm) S5->S6 Phase Transition S7 Exothermic Onset Decomposition (Td) S5->S7 Chemical Degradation

Figure 2: Self-validating DSC/TGA workflow for determining melting point and thermal stability.

Conclusion

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is a highly valuable but thermodynamically volatile intermediate. Its physical properties are dominated by the steric frustration of its crystal lattice (lowering its melting point) and the dangerous "ortho-effect" between the nitro and bromomethyl groups (drastically lowering its thermal decomposition threshold). By employing rigorous, self-validating analytical protocols like pinhole-vented DSC/TGA, researchers can accurately map its thermodynamic boundaries, ensuring both synthetic efficacy and absolute laboratory safety.

Sources

Exploratory

Vibrational Fingerprinting of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene: A Comprehensive FTIR Analysis Guide

Executive Summary For researchers and drug development professionals, the precise structural verification of complex synthetic intermediates is a critical quality control step. 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of complex synthetic intermediates is a critical quality control step. 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (CAS: 1805177-32-5) is a highly substituted, versatile building block utilized in the synthesis of advanced pharmacophores. This whitepaper provides an in-depth, first-principles analysis of its expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands, bridging theoretical vibrational causality with field-proven experimental protocols.

Theoretical Framework: Causality in Vibrational Modes

Infrared spectroscopy relies on the absorption of electromagnetic radiation that perfectly matches the resonant frequencies of molecular vibrations. For a pentasubstituted arene core like 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, the resulting spectrum is dictated by two primary physical principles:

  • Hooke’s Law and Reduced Mass : The frequency of a stretching vibration is inversely proportional to the square root of the reduced mass of the bonded atoms. Consequently, the heavy bromine atoms result in low-frequency C-Br stretches (< 700 cm⁻¹ for aliphatic, ~1050 cm⁻¹ for aromatic), whereas the lighter, tightly bound fluorine atom yields a much higher-frequency C-F stretch (~1200 cm⁻¹) as detailed in [1].

  • Dipole Moment Variance : The intensity of an IR absorption band is strictly proportional to the square of the change in the dipole moment during the vibration. The highly electronegative nitro (-NO₂) and fluoro (-F) groups induce massive dipole fluctuations, rendering their respective stretching bands the most dominant and intense features in the spectrum[2].

Comprehensive IR Band Assignments

The following table synthesizes the expected quantitative data for the molecule, categorizing the functional groups by their characteristic wavenumbers and intensities.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode
Aromatic C-H 3100 – 3000WeakStretching
Aliphatic C-H (-CH₂-)2980 – 2850WeakAsymmetric/Symmetric Stretching
Nitro (-NO₂)1550 – 1510StrongAsymmetric Stretching
Aromatic C=C 1600, 1580, 1450ModerateRing Stretching
Nitro (-NO₂)1360 – 1330StrongSymmetric Stretching
Fluoro (C-F)1250 – 1100Very StrongStretching
Aromatic C-Br 1075 – 1030ModerateStretching
Aromatic C-H 900 – 850StrongOut-of-Plane (OOP) Bending (Isolated H)
Aliphatic C-Br 690 – 515StrongStretching

Detailed Spectral Analysis by Functional Group

The Nitro Group (-NO₂)

The nitro group exhibits two distinct stretching modes due to strong vibrational coupling. The asymmetric stretch , where one N-O bond compresses while the other elongates, requires a higher energy input and appears at 1550–1510 cm⁻¹ . The symmetric stretch , where both bonds move in phase, appears at 1360–1330 cm⁻¹ . This dual-band signature is the most reliable diagnostic feature for nitroarenes, as documented in the [2].

The Halogens (-F, -Br)
  • C-F Stretch : Fluorine's extreme electronegativity creates a highly polarized C-F bond. This results in a very strong, often broadened absorption band in the 1250–1100 cm⁻¹ region, which typically dominates the fingerprint region[3].

  • C-Br Stretches : This molecule contains two distinct bromine environments. The sp²-hybridized aromatic C-Br stretch is observed as a moderate band between 1075–1030 cm⁻¹ . Conversely, the sp³-hybridized aliphatic C-Br stretch from the highly reactive bromomethyl (-CH₂Br) group appears much lower, typically in the 690–515 cm⁻¹ range, due to a weaker force constant[1].

C-H Stretching and Bending
  • Stretching : A sharp diagnostic demarcation occurs at 3000 cm⁻¹. The sp² hybridized aromatic C-H bonds absorb just above this threshold (3100–3000 cm⁻¹), while the sp³ hybridized aliphatic C-H bonds of the methylene group absorb just below it (2980–2850 cm⁻¹)[2].

  • Out-of-Plane (OOP) Bending : The molecule's 1,2,3,5-tetrasubstitution pattern leaves two isolated, meta-disposed aromatic protons (at positions 4 and 6). Isolated aromatic protons typically exhibit a strong, sharp OOP bending vibration in the 900–850 cm⁻¹ region, serving as a critical confirmation of the ring's substitution geometry, supported by the[3].

Experimental Protocol: Self-Validating FTIR Workflow

To ensure high-fidelity data acquisition, Attenuated Total Reflectance (ATR) is strongly recommended over traditional KBr pelleting. Expert Insight: The highly reactive benzylic bromide (-CH₂Br) can undergo solid-state halide exchange with a KBr matrix under the high pressures used during pellet pressing, potentially introducing spurious bands or altering the crystal lattice. ATR eliminates this risk, providing a non-destructive, true-to-state spectral acquisition.

Step-by-Step Methodology
  • Crystal Cleaning & Preparation : Clean the diamond or ZnSe ATR crystal using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone). Allow to evaporate completely.

  • Self-Validating Background Scan : Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Validation Check: The background is only valid if subsequent baseline scans show a flat line. A negative or positive peak at 2350 cm⁻¹ indicates fluctuating atmospheric CO₂ and necessitates purging and rescanning.

  • Sample Application : Place 1–2 mg of the solid 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene directly onto the crystal.

  • Pressure Application : Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the sample and the crystal. Insufficient pressure will result in a low signal-to-noise ratio.

  • Data Acquisition & Processing : Collect the sample spectrum. Apply an ATR-correction algorithm (to account for depth of penetration variations at lower wavenumbers) and perform a multi-point baseline correction.

Workflow Visualization

Workflow A Sample Preparation (ATR-FTIR to prevent Halide Exchange) B FTIR Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) A->B C Data Processing (Baseline Correction & Peak Picking) B->C D High-Frequency Region (>1500 cm⁻¹: C-H, NO₂, C=C) C->D E Fingerprint Region (<1500 cm⁻¹: C-F, C-Br, Bends) C->E F Structural Validation of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene D->F E->F

Fig 1. Step-by-step FTIR acquisition and spectral interpretation workflow for halogenated nitroarenes.

References

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Organic Chemistry (OpenStax). URL:[Link]

  • Wikipedia. "Infrared spectroscopy correlation table." Wikimedia Foundation. URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Toxicity, and Handling of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

Executive Summary In the realm of advanced organic synthesis and drug discovery, polyfunctional aromatic scaffolds are highly sought after for their ability to undergo orthogonal, chemoselective modifications. 1-Bromo-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, polyfunctional aromatic scaffolds are highly sought after for their ability to undergo orthogonal, chemoselective modifications. 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (CAS: 1805177-32-5) represents a premier example of such a scaffold. Featuring four distinct functional handles—a benzylic bromide, an aryl bromide, an aryl fluoride, and a nitro group—this compound enables highly complex molecular architectures to be built in a step-wise manner.

However, the very features that make it synthetically valuable also impart significant chemical hazards. As an alkylating agent and a nitroaromatic compound, it requires rigorous safety protocols. This whitepaper provides an authoritative guide on the physicochemical properties, toxicological mechanisms, handling procedures, and synthetic utility of this compound, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Significance

The structural uniqueness of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene lies in its precisely tuned electronic environment. The strongly electron-withdrawing nitro group activates the meta-positioned fluorine for Nucleophilic Aromatic Substitution (SNAr), while the bromomethyl group acts as a highly reactive electrophile for SN2 reactions.

Quantitative data regarding its physical and chemical identifiers are summarized below, supported by analytical databases such as [3].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene
CAS Number 1805177-32-5
Molecular Formula C7H4Br2FNO2
Molecular Weight 312.92 g/mol
Monoisotopic Mass 310.859 Da
InChIKey HTMQQHDHWBLMKU-UHFFFAOYSA-N
Standard Purity >95% (Verified via NMR/HPLC)

Toxicological Profile & Hazard Assessment

The hazard profile of this compound is dictated by two primary moieties: the benzylic bromide (a potent alkylating agent) and the nitroaromatic ring (an inducer of oxidative stress). According to the [1], the compound triggers multiple severe GHS classifications.

Table 2: GHS Hazard Classifications
Hazard ClassCategoryHazard CodeClinical / Chemical Consequence
Acute Toxicity 4H302, H312, H332Harmful via oral, dermal, and inhalation routes.
Skin Corrosion 1BH314Causes severe skin burns and eye damage (lachrymator).
STOT SE 3H336May cause drowsiness, dizziness, or CNS depression.
Mechanism of Toxicity

The Skin Corr. 1B classification is a direct result of the bromomethyl group. Benzylic bromides are severe lachrymators because they rapidly alkylate nucleophilic residues (such as thiol groups in cysteine) within the mucosal membranes and skin proteins. This irreversible covalent modification leads to rapid cellular necrosis and chemical burns. Concurrently, the systemic absorption of the nitroaromatic system can lead to methemoglobinemia, driving the Acute Tox. 4 classification.

Toxicity cluster_Exposure Exposure Routes & GHS Hazards Compound 1-Bromo-2-(bromomethyl)- 5-fluoro-3-nitrobenzene Oral Oral (H302) Compound->Oral Dermal Dermal (H312 / H314) Compound->Dermal Inhalation Inhalation (H332 / H336) Compound->Inhalation Mechanism1 Protein Alkylation (Bromomethyl Electrophile) Oral->Mechanism1 Mechanism2 Oxidative Stress (Nitroaromatic Reduction) Oral->Mechanism2 Dermal->Mechanism1 Impact1 Severe Skin Corrosion (Category 1B) Dermal->Impact1 Inhalation->Mechanism1 Impact2 Target Organ Toxicity (STOT SE 3) Inhalation->Impact2 Impact3 Systemic Acute Toxicity (Category 4) Mechanism1->Impact3 Mechanism2->Impact3

Toxicity mechanisms and GHS exposure pathways for 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene.

Handling, Storage, and Emergency Protocols

To ensure scientific integrity and laboratory safety, handling this compound requires a self-validating protocol ecosystem. Standard nitrile gloves offer insufficient breakthrough times for reactive alkyl bromides.

Protocol: Safe Handling and Spill Quenching
  • Causality-Driven Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C, strictly protected from light and moisture. Why? Atmospheric moisture slowly hydrolyzes the bromomethyl group into a benzyl alcohol, generating corrosive hydrobromic acid (HBr) gas inside the container, which degrades the compound's purity (often supplied at >95% by vendors like [2]).

  • PPE Requirements: Perform all manipulations inside a high-flow chemical fume hood. Personnel must wear butyl rubber gloves , a chemical-resistant apron, and a face shield.

  • Self-Validating Quenching Procedure:

    • In the event of a spill, immediately cover the affected area with a 10% w/v aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) or dilute ammonium hydroxide.

    • Mechanistic Causality: The thiosulfate acts as a potent nucleophile, rapidly converting the volatile, lachrymatory bromomethyl compound into a non-volatile, water-soluble Bunte salt.

    • Self-Validation Check: The physical cessation of lachrymatory fumes and the complete dissolution of the organic residue into the aqueous phase visually and physically validates the neutralization of the hazard.

Synthetic Utility & Experimental Workflows

The true value of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene lies in its capacity for orthogonal functionalization. By exploiting the distinct reactivity profiles of its four functional groups, researchers can synthesize highly complex aniline derivatives.

Protocol: Chemoselective SN2 Functionalization

Objective: Selectively substitute the primary benzylic bromide without triggering SNAr at the fluorine or oxidative addition at the aryl bromide.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 eq of the starting material in anhydrous THF to achieve a 0.2 M concentration.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the kinetic energy of the system suppresses premature SNAr reactions at the activated fluorinated position, ensuring strict chemoselectivity for the highly reactive benzylic position.

  • Reagent Addition: Add 1.1 eq of the desired nucleophile (e.g., a secondary amine) dropwise, followed by 1.5 eq of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the UV-active starting material (Rf ~0.8) and the appearance of a more polar product spot confirms the consumption of the bromomethyl moiety. Furthermore, the absence of lachrymatory vapors during the micro-workup serves as a secondary physical validation of complete conversion.

  • Downstream Processing: Once the benzylic position is secured, the aryl bromide can be subjected to Suzuki-Miyaura cross-coupling, followed by SNAr displacement of the fluorine, and finally, reduction of the nitro group to yield a fully functionalized aniline.

Synthesis Start 1-Bromo-2-(bromomethyl)- 5-fluoro-3-nitrobenzene Step1 1. Nucleophilic Substitution (SN2) Target: -CH2Br Start->Step1 Amines/Thiols (Mild Base) Step2 2. Suzuki-Miyaura Coupling Target: Aryl -Br Step1->Step2 Pd Catalyst, Boronic Acid Step3 3. Nucleophilic Aromatic Substitution (SNAr) Target: Aryl -F Step2->Step3 Nucleophile, Heat Step4 4. Nitro Reduction Target: -NO2 -> -NH2 Step3->Step4 Fe/HCl or Pd/C, H2 Product Highly Functionalized Aniline Scaffold Step4->Product

Sequential chemoselective functionalization workflow for the polyfunctional benzene scaffold.

References

  • NextSDS Database. "1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene — Chemical Substance Information." NextSDS. Available at: [Link]

  • PubChemLite. "1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (C7H4Br2FNO2)." University of Luxembourg. Available at:[Link]

  • Molport. "1,3-dibromo-4-fluoro-2-methyl-5-nitrobenzene." Molport Chemical Database. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene in Medicinal Chemistry

Introduction: A Multifunctional Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and development of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene emerges as a highly versatile scaffold, presenting medicinal chemists with a unique combination of reactive sites and modulating functional groups. Its trifunctional nature—a reactive benzylic bromide, a modifiable aromatic bromide, and an electron-withdrawing nitro group—coupled with the metabolic stability often conferred by a fluorine atom, makes it an exemplary starting material for the synthesis of complex heterocyclic systems.[1] This document provides an in-depth guide to the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its application in the construction of medicinally relevant molecular architectures.

The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] Furthermore, the nitro group serves not only as a powerful electron-withdrawing group that can influence the reactivity of the aromatic ring but also as a synthetic handle for further transformations, such as reduction to an amine, which opens up a vast array of subsequent chemical modifications.[4]

Table 1: Physicochemical Properties of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

PropertyValueSource
CAS Number 1805177-32-5[5]
Molecular Formula C₇H₄Br₂FNO₂[5]
Molecular Weight 312.92 g/mol [5]
Appearance Pale yellow solid (predicted)N/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)N/A

Proposed Synthesis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

Step 1: Nitration of 1-Bromo-5-fluoro-2-methylbenzene

The initial step involves the nitration of 1-bromo-5-fluoro-2-methylbenzene. The directing effects of the substituents (ortho, para-directing methyl and bromo groups, and meta-directing fluoro group) would need to be carefully considered to achieve the desired regioselectivity.

Step 2: Radical Bromination of the Benzylic Position

The subsequent and crucial step is the radical bromination of the methyl group to afford the desired bromomethyl functionality. This is a standard transformation typically achieved using N-bromosuccinimide (NBS) and a radical initiator.

Experimental Protocol: Synthesis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

Materials:

  • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

  • Add anhydrous carbon tetrachloride to the flask to a concentration of approximately 0.2 M.

  • Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene.

Causality Behind Experimental Choices:

  • NBS and AIBN: This combination is a classic and reliable method for the selective free-radical bromination of benzylic positions. AIBN acts as a thermal initiator, generating radicals that propagate the chain reaction with NBS.

  • Carbon Tetrachloride: CCl₄ is a traditional solvent for radical brominations due to its inertness and ability to dissolve the reactants. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile could be explored.

  • Aqueous Workup: The washes with sodium bicarbonate and brine are essential to remove any acidic byproducts and unreacted reagents.

Application in the Synthesis of Heterocyclic Scaffolds

The true utility of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene lies in its ability to serve as a linchpin for the construction of diverse heterocyclic systems. The two distinct electrophilic sites—the benzylic bromide and the aromatic bromide—can be addressed sequentially or in a one-pot fashion, depending on the desired outcome.

Application Example 1: Synthesis of Fluorinated and Nitrated Isoindolinone Derivatives

Isoindolinones are a common structural motif in biologically active molecules. The following protocol describes a two-step synthesis of a novel isoindolinone derivative.

Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-5-nitro-2-phenylisoindolin-1-one

Materials:

  • 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

  • Aniline

  • Triethylamine (TEA)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Dimethylformamide (DMF)

Step A: N-Alkylation

  • In a round-bottom flask, dissolve 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (1.0 eq) and aniline (1.1 eq) in DMF.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude N-alkylated intermediate.

Step B: Intramolecular Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask, add the crude intermediate from Step A (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and heat the mixture to 110°C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired isoindolinone.

Diagram 1: Synthetic Pathway to a Fluorinated Isoindolinone

G A 1-Bromo-2-(bromomethyl)- 5-fluoro-3-nitrobenzene B N-Alkylation (Aniline, TEA, DMF) A->B C N-(2-Bromo-4-fluoro-6-nitrobenzyl)aniline B->C D Intramolecular Buchwald-Hartwig (Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene) C->D E 6-Bromo-4-fluoro-5-nitro- 2-phenylisoindolin-1-one D->E

Caption: Synthetic route to a novel isoindolinone derivative.

Application Example 2: Synthesis of a Fused Benzodiazepine Scaffold

Benzodiazepines are a well-known class of psychoactive drugs. This building block can be utilized to construct more complex, fused benzodiazepine systems.

Experimental Protocol: Synthesis of a Novel Bromo-fluoro-nitro-dihydrodibenzo[b,e][2][3]diazepine

Materials:

  • 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

  • 2-Aminobenzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of 2-aminobenzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add a solution of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (1.05 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product via column chromatography to obtain the desired fused benzodiazepine.

Diagram 2: Proposed Mechanism for Fused Benzodiazepine Formation

G cluster_0 Step 1: Double N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Aminobenzylamine C Intermediate A->C B 1-Bromo-2-(bromomethyl)- 5-fluoro-3-nitrobenzene B->C D Intermediate E Fused Benzodiazepine D->E

Caption: Mechanistic pathway for the synthesis of a fused benzodiazepine.

Further Transformations and Medicinal Chemistry Relevance

The synthetic utility of the products derived from 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is vast. The aromatic bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used as a handle for the construction of further heterocyclic rings.

Diagram 3: Potential Derivatizations of the Synthesized Scaffolds

G A Synthesized Heterocycle B Suzuki Coupling (Aromatic Bromide) A->B C Nitro Reduction A->C D Bi-aryl Heterocycle B->D E Amino-substituted Heterocycle C->E H Diverse Drug-like Molecules D->H F Amide Formation E->F G Further Heterocycle Construction E->G F->H G->H

Caption: Potential diversification pathways for synthesized heterocycles.

These transformations allow for the exploration of a large chemical space around a core scaffold, which is a critical activity in lead optimization programs in drug discovery. The resulting compounds could be screened for a variety of biological activities, including but not limited to kinase inhibition, GPCR modulation, and antimicrobial effects.

Safety and Handling

As a poly-halogenated and nitrated aromatic compound containing a benzylic bromide, 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Benzylic bromides are lachrymators and skin irritants. Nitroaromatic compounds can be toxic and may be absorbed through the skin. All waste containing this compound should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene represents a powerful and versatile building block for medicinal chemistry. Its unique combination of reactive sites allows for the efficient construction of complex, drug-like molecules. The protocols and insights provided in this document are intended to empower researchers to leverage the full synthetic potential of this scaffold in their drug discovery endeavors. The ability to rapidly generate diverse libraries of compounds from this starting material makes it a valuable asset in the ongoing quest for novel and effective therapeutics.

References

  • Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination. Organic Letters. (URL: [Link])

  • ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews. (URL: [Link])

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (URL: [Link])

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. (URL: [Link])

  • Gold-Catalyzed Cycloisomerization of Ortho-Nitro- Alkynylbenzene: Mechanistic Developments. (URL: Not available)
  • Cyclization reactions involving a −OH or −NHR group already present in the molecule. (URL: Not available)
  • Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. PubMed. (URL: [Link])

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C
  • EP2266961B1 - Process for the synthesis of organic compounds - Google P
  • Benzene, 1-broMo-5-fluoro-2-Methyl-3-nitro- - ChemBK. (URL: [Link], 1-broMo-5-fluoro-2-Methyl-3-nitro-)

  • WO 2006/135640 A2 - Googleapis.com. (URL: )
  • Selective Synthesis of 5-Nitroindoles through a Ag-Catalyzed Nitro Rearrangement/Cyclization Cascade of N-(o-Alkynylphenyl)nitramines. Organic Letters. (URL: [Link])

  • CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google P
  • Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. ResearchGate. (URL: [Link])

  • CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google P
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. (URL: [Link])

  • Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Arkivoc. (URL: [Link])

  • US9150570B2 - Synthesis of heterocyclic compounds - Google P
  • 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene - NextSDS. (URL: [Link])

  • Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. (URL: [Link])

  • US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (URL: )
  • Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. (URL: )

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Application

Application Notes and Protocols for the Selective Palladium-Catalyzed Amination of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

Abstract This document provides a detailed technical guide for the selective palladium-catalyzed amination of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, a complex substrate with multiple reactive sites. The primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the selective palladium-catalyzed amination of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, a complex substrate with multiple reactive sites. The primary challenge lies in achieving chemoselective amination at the C(sp²)-Br bond (aryl bromide) while preserving the integrity of the highly reactive C(sp³)-Br bond (benzyl bromide) and the nitro functional group. This guide offers a comprehensive protocol based on established principles of Buchwald-Hartwig amination, including a deep dive into the mechanistic rationale for reagent selection to maximize the desired selectivity. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are navigating the complexities of cross-coupling reactions on multi-functionalized aromatic compounds.

Introduction: Navigating Chemoselectivity in Complex Aryl Aminations

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] While the amination of simple aryl halides is now a routine transformation, the selective functionalization of polyhalogenated and multi-functional substrates presents a significant synthetic challenge.

The subject of this guide, 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, epitomizes this challenge. It possesses two distinct carbon-bromine bonds: a relatively unreactive aryl bromide and a highly reactive benzyl bromide. Furthermore, the presence of a nitro group, an electron-withdrawing functionality, can influence the electronic properties of the aromatic ring and potentially interact with the palladium catalyst.

This application note provides a scientifically grounded protocol designed to favor the selective amination of the aryl bromide. The experimental design is rooted in a mechanistic understanding of the Buchwald-Hartwig reaction, with a particular focus on the factors that govern the relative rates of oxidative addition to C(sp²)-X and C(sp³)-X bonds.

The Mechanistic Pillar: Engineering Selectivity

The selectivity of the palladium-catalyzed amination is primarily dictated by the initial oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond.[1][2][3] To achieve the desired amination of the aryl bromide over the benzyl bromide, the catalytic system must be tuned to favor oxidative addition to the C(sp²)-Br bond.

Several factors influence the rate of oxidative addition:

  • Bond Dissociation Energy: Generally, C(sp²)-Br bonds are stronger and less prone to oxidative addition than C(sp³)-Br bonds. However, in the context of palladium catalysis, the mechanism is more complex than simple bond cleavage.

  • Ligand Properties: The choice of phosphine ligand is paramount.[4] Bulky, electron-rich ligands are known to accelerate the oxidative addition to aryl halides.[4] These ligands can also sterically hinder the approach of the bulkier benzyl bromide to the palladium center, thereby favoring the aryl bromide.

  • Palladium Precursor: The choice of palladium precursor can influence the generation of the active Pd(0) species. Pre-catalysts that form monoligated Pd(0) species in solution are often more reactive towards aryl halides.

Our proposed protocol leverages these principles to create a reaction environment that kinetically favors the desired transformation.

Experimental Protocol: Selective Amination of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

This protocol is designed as a robust starting point for the selective amination of the title compound. Optimization of specific parameters may be necessary for different amine coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene≥98%Commercially Available
Amine≥98%Commercially AvailableDry and degassed if liquid.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
XPhos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableStore in a glovebox.
TolueneAnhydrousCommercially AvailableDegas prior to use.
Schlenk Flask--Oven-dried before use.
Magnetic Stir Bar--Oven-dried before use.
Inert Gas (Argon or Nitrogen)High Purity-
Step-by-Step Procedure
  • Reaction Setup: In a glovebox, add 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (1.0 equiv), the desired amine (1.2 equiv), Palladium(II) Acetate (0.02 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide (1.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a concentration of 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting material should be consumed, and a new, more polar spot corresponding to the aminated product should appear.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices
ParameterChoiceRationale
Palladium Precursor Pd(OAc)₂A common and reliable precursor that is reduced in situ to the active Pd(0) species.
Ligand XPhosA bulky, electron-rich dialkylbiaryl phosphine ligand known to promote the oxidative addition of aryl bromides and is expected to sterically disfavor interaction with the benzyl bromide.
Base NaOtBuA strong, non-nucleophilic base that is effective in deprotonating the amine-palladium complex without promoting significant side reactions.
Solvent TolueneA non-polar aprotic solvent that is standard for Buchwald-Hartwig aminations and has good solubility for the reagents.
Temperature 100 °CA typical temperature for the amination of aryl bromides. Lower temperatures may be attempted to further enhance selectivity.

Visualization of the Catalytic Process

The following diagrams illustrate the key mechanistic steps and the overall experimental workflow.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br ArPd(II)(Br)L Ar-Pd(II)(Br)L Oxidative_Addition->ArPd(II)(Br)L Amine_Coordination Amine Coordination & Deprotonation ArPd(II)(Br)L->Amine_Coordination HNR'R'' Base ArPd(II)(NR2)L Ar-Pd(II)(NR'R'')L Amine_Coordination->ArPd(II)(NR2)L Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Inert Atmosphere) Start->Reagent_Prep Reaction_Setup Reaction Setup in Schlenk Flask Reagent_Prep->Reaction_Setup Heating Heating and Stirring (100 °C, 12-24h) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A streamlined workflow for the selective amination protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; Insufficient temperature or time.Ensure all reagents and solvents are anhydrous and degassed. Increase reaction time or temperature incrementally. Consider a different palladium precursor like Pd₂(dba)₃.
Formation of Benzyl-aminated Side Product Reaction temperature is too high; Ligand is not providing sufficient steric hindrance.Decrease the reaction temperature to 80 °C or even room temperature, though this may require longer reaction times. Screen other bulky ligands such as RuPhos or BrettPhos.
Decomposition of Starting Material (dark coloration) Base incompatibility with the nitro group.While NaOtBu is generally compatible, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.
Hydrodehalogenation (loss of Br) Presence of water or other protic sources.Ensure all reagents and the reaction setup are scrupulously dry.

Conclusion

The selective palladium-catalyzed amination of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is a challenging yet achievable transformation. By carefully selecting a bulky, electron-rich phosphine ligand and controlling the reaction temperature, it is possible to favor the amination of the aryl bromide over the more reactive benzyl bromide. The protocol provided herein serves as a comprehensive starting point for this synthesis. Researchers are encouraged to use the mechanistic insights and troubleshooting guide to optimize the reaction for their specific amine substrates.

References

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. [Link]

  • Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides Utilizing Arene−Chromium Complexes as Ligands. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. [Link]

  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. The Royal Society of Chemistry. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)-α,β-Diarylacrylates. Organic Letters. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Enantioselective Aromatic Amination?. PMC. [Link]

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Method

Application Notes and Protocols for 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: A Versatile Scaffold for Complex API Synthesis 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is a highly functionalized aromatic compound that serves as a potent building block in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Complex API Synthesis

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is a highly functionalized aromatic compound that serves as a potent building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique arrangement of reactive sites—a benzylic bromide, an aryl bromide, and a nitro group—offers medicinal chemists a versatile platform for constructing diverse molecular architectures, particularly heterocyclic systems that form the core of many modern therapeutics. The presence of a fluorine atom further allows for modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug efficacy.

This guide provides an in-depth exploration of the reactivity and synthetic utility of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, complete with detailed protocols for its application in the synthesis of key pharmaceutical scaffolds. The methodologies presented herein are grounded in established chemical principles and draw from the well-documented reactivity of analogous structures in the scientific literature.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is dictated by the distinct reactivity of its functional groups. Understanding these characteristics is paramount for designing successful synthetic routes.

PropertyValue/DescriptionSource
CAS Number 1805177-32-5[1]
Molecular Formula C₇H₄Br₂FNO₂[1]
Molecular Weight 312.92 g/mol
Appearance Expected to be a solid at room temperature

The key to this reagent's versatility lies in the differential reactivity of its two bromine substituents:

  • Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The electron-withdrawing effect of the adjacent nitro-substituted phenyl ring enhances its electrophilicity, making it an excellent substrate for alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to the formation of heterocyclic rings.

  • Aryl Bromide (-Br): The bromine atom directly attached to the aromatic ring is less reactive towards classical nucleophilic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkyl, or amino substituents at this position.

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of many API syntheses, as the resulting aniline moiety can be further functionalized or participate in intramolecular cyclization reactions.

Synthetic Workflow: From Precursor to API Scaffolds

The following diagram illustrates a general workflow for the synthesis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene and its subsequent utilization in the construction of exemplary API scaffolds.

G cluster_0 Synthesis of Starting Material cluster_1 Application in API Scaffold Synthesis A 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene B 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene A->B Radical Bromination (NBS, AIBN) D Intramolecular Cyclization Precursor B->D Sₙ2 Alkylation G Intermediate for Quinazoline Synthesis B->G Sₙ2 Alkylation C Dinucleophile (e.g., 2-aminobenzylamine) C->D E Benzazepine Scaffold D->E Reduction of Nitro & Intramolecular Cyclization F Amine Nucleophile F->G H Quinazoline Scaffold G->H Further Cyclization Steps

Caption: Synthetic pathway from precursor to API scaffolds.

Protocol 1: Synthesis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

The most direct route to the title compound is via the radical bromination of its methyl precursor, 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene[2][3][4]. This reaction selectively functionalizes the benzylic position.

Materials:

  • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq).

  • Add the solvent (e.g., CCl₄) to dissolve the starting material.

  • Add N-Bromosuccinimide (1.05-1.1 eq) to the solution.

  • Add a catalytic amount of a radical initiator such as AIBN or BPO (0.02-0.05 eq).

  • Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) and maintain reflux for 4-6 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to obtain pure 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene.

Causality and Trustworthiness: The use of NBS and a radical initiator is a standard and reliable method for the selective bromination of a benzylic methyl group without affecting the aromatic ring[5]. The electron-withdrawing nitro group helps to stabilize the benzylic radical intermediate, facilitating the reaction. Monitoring by chromatography ensures that the reaction is driven to completion and minimizes the formation of byproducts.

Protocol 2: Synthesis of a Substituted Benzazepine Scaffold

Benzazepines are a class of compounds with a wide range of biological activities and are found in several approved drugs. The dual reactivity of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene makes it an excellent starting material for the construction of this seven-membered heterocyclic system[6][7][8].

Conceptual Workflow:

G A 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene C Alkylated Intermediate A->C Sₙ2 Alkylation (Base, Solvent) B 2-Aminobenzylamine B->C D Reduced Intermediate C->D Nitro Reduction (e.g., SnCl₂, HCl) E Benzazepine Scaffold D->E Intramolecular Cyclization

Caption: Synthesis of a Benzazepine Scaffold.

Procedure:

Step 1: N-Alkylation

  • Dissolve 2-aminobenzylamine (1.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • To this solution, add a solution of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (1.05 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated intermediate.

Step 2: Reductive Cyclization

  • Dissolve the crude intermediate from Step 1 in a solvent such as ethanol or acetic acid.

  • Add a reducing agent suitable for nitro group reduction, such as tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂, Pd/C).

  • If using SnCl₂, heat the mixture to 60-70°C for 2-4 hours.

  • Upon completion of the reduction (as monitored by TLC), cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • The intramolecular cyclization of the resulting diamine onto the benzylic position often occurs in situ or upon gentle heating.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final benzazepine scaffold by column chromatography.

Expertise and Rationale: This two-step sequence is a classic strategy for building fused heterocyclic systems. The initial Sₙ2 reaction leverages the high reactivity of the benzylic bromide. The subsequent reduction of the nitro group unmasks an amine that is perfectly positioned for an intramolecular nucleophilic attack to form the seven-membered ring. The choice of reducing agent can be critical; SnCl₂ is often effective in acidic media which can also facilitate the subsequent cyclization.

Protocol 3: Construction of a Quinazoline Core for Kinase Inhibitors

Quinazolines are a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology[9][10][11]. 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene can be used to construct highly substituted quinazoline derivatives.

Procedure (Illustrative Pathway):

Step 1: Alkylation of a Thiol Nucleophile

  • In a suitable solvent such as DMF, combine 2-amino-5-mercaptobenzonitrile (1.0 eq) and a base like potassium carbonate (2.0 eq).

  • Add 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (1.1 eq) and stir at room temperature for 4-6 hours.

  • Work up the reaction as described in Protocol 2, Step 1, to isolate the S-alkylated intermediate.

Step 2: Reduction and Cyclization

  • Reduce the nitro group of the S-alkylated intermediate using a suitable method (e.g., iron powder in acetic acid or catalytic hydrogenation).

  • The resulting aniline can then be cyclized to form a dihydroquinazoline ring system. This can often be achieved by heating in a high-boiling point solvent, sometimes with an acid or base catalyst.

  • Further synthetic manipulations, such as oxidation to the aromatic quinazoline and cross-coupling at the aryl bromide position, can be performed to complete the synthesis of a complex kinase inhibitor-like molecule.

Authoritative Grounding: The synthesis of kinase inhibitors often involves the sequential construction of a heterocyclic core followed by diversification through cross-coupling reactions[9]. The presented strategy is a logical application of this principle, using the functionalities of the title compound to build a complex, drug-like molecule.

Conclusion

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is a potent and versatile building block for API synthesis. Its well-defined and differential reactivity allows for the strategic and controlled construction of complex molecular architectures. While direct synthesis of a named API using this specific reagent may not be widely published, the protocols and principles outlined in this guide demonstrate its significant potential in the synthesis of valuable pharmaceutical scaffolds such as benzazepines and quinazolines. Researchers and drug development professionals can leverage the insights provided herein to accelerate their synthetic programs and explore novel chemical space.

References

  • Lara, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, Y. R., & Kim, B. S. (2003). Convenient Synthesis of 2-Benzazepines via Radical Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Ohmori, K., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry. Available at: [Link]

  • Egis Gyogyszergyar Zrt. (2016). Process for the synthesis of benzazepine derivatives. Google Patents.
  • NextSDS. (n.d.). 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene. Available at: [Link]

  • Asquith, C. R. M., et al. (2024). European Journal of Medicinal Chemistry. ePrints Soton - University of Southampton. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hossain, M., et al. (n.d.). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PMC. Available at: [Link]

  • Lianhe Aigen Pharma Co., Ltd. (n.d.). 1-bromo-3-fluoro-2-methyl-5-nitrobenzene. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Available at: [Link]

  • CBU International Conference Proceedings. (2016). NEW COMPOUND N1,N1′-(2′′-BROMO-2′′-CHLOROETHENYL)-BIS-(5-FLUOROURACIL) AS THE ACTIVE ANTITUMOR AGENT FOR SARCOMA 180. Available at: [Link]

  • ResearchGate. (2025). Cyclization Reactions of 1-Amino-5-trifluoromethyl-5-thienyl-1-azapenta-1,4-dien-3-ones under Superelectrophilic Conditions: Synthesis of Novel Benzothiophenols, Cyclopentenols and Dihydrodiazepinols. Available at: [Link]

  • PMC. (n.d.). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. Available at: [Link]

  • PMC. (2023). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. Available at: [Link]

  • MDPI. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Available at: [Link]

  • MDPI. (n.d.). Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. Available at: [Link]

Sources

Application

Reagents for the Selective Functionalization of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

An Application Note and Comprehensive Protocol Guide Abstract This document provides a detailed guide to the selective functionalization of 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, a versatile building block in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol Guide

Abstract

This document provides a detailed guide to the selective functionalization of 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, a versatile building block in medicinal chemistry and materials science. The presence of multiple reactive sites—a labile benzylic bromide, a less reactive aryl bromide, and an electron-deficient aromatic ring—presents a unique chemical challenge. This guide outlines reliable protocols for achieving site-selective reactions, enabling researchers to harness the full synthetic potential of this scaffold. We will delve into the mechanistic basis for selectivity and provide step-by-step experimental procedures for predictable and high-yield transformations.

Introduction: The Challenge of Chemoselectivity

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is a trifunctionalized aromatic compound offering a rich platform for the synthesis of complex molecular architectures. The key to its utility lies in the ability to selectively address its distinct reactive centers. The primary challenge stems from the differential reactivity of the two carbon-bromine bonds:

  • Benzylic Bromide (-CH₂Br): Highly susceptible to nucleophilic substitution (Sₙ2) reactions due to the stability of the incipient benzyl-type transition state. This is the most labile position on the molecule.

  • Aryl Bromide (-Br): Significantly more stable and requires specific catalytic cycles, typically involving transition metals like palladium or copper, to undergo cross-coupling reactions.

The electron-withdrawing nature of the nitro and fluoro groups further modulates the reactivity of the aromatic ring, making it a potential substrate for nucleophilic aromatic substitution (SₙAr). This guide will focus on the selective functionalization of the benzylic and aryl bromide positions, which offer the most direct and versatile handles for molecular elaboration.

Strategic Approach to Selective Functionalization

The large difference in the reactivity of the benzylic and aryl bromides is the cornerstone of a selective functionalization strategy. The benzylic position can be targeted under mild conditions that leave the aryl bromide untouched. Conversely, the aryl bromide can be activated using transition metal catalysts, often under conditions where the benzylic position has been pre-functionalized or is otherwise unreactive.

Below is a workflow diagram illustrating the strategic decision-making process for selectively modifying the target molecule.

G A 1-Bromo-2-(bromomethyl)- 5-fluoro-3-nitrobenzene B Target Benzylic Position (C-CH₂Br) A->B Mild Conditions C Target Aryl Position (C-Br) A->C Catalytic Conditions D Nucleophilic Substitution (Sₙ2) B->D E Transition-Metal Cross-Coupling C->E H Caution: Potential for competing reactions at benzylic site. C->H F Product: Aryl Bromide Intact D->F G Product: Benzylic Position Functionalized E->G

Caption: Strategic workflow for selective functionalization.

Part I: Selective Functionalization of the Benzylic Bromide

The high reactivity of the benzylic bromide allows for its selective modification with a wide range of nucleophiles under mild conditions. The aryl bromide remains inert during these transformations.

O-Alkylation: Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the benzylic position using a phenoxide nucleophile.

Protocol 1: Synthesis of 1-Bromo-5-fluoro-2-(phenoxymethyl)-3-nitrobenzene

  • Materials:

    • 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (1.0 eq)

    • Phenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Acetone or Acetonitrile (anhydrous)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a round-bottom flask purged with inert gas, add phenol and anhydrous acetone.

    • Add potassium carbonate to the solution and stir the resulting suspension for 15 minutes at room temperature.

    • Add a solution of 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene in acetone dropwise over 10 minutes.

    • Heat the reaction mixture to reflux (for acetone, ~56°C) and monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether.

Table 1: Reagents for Benzylic O-Alkylation

NucleophileBase (Typical)SolventTypical Temp.
PhenolsK₂CO₃, Cs₂CO₃Acetone, DMFRT to 60°C
Aliphatic AlcoholsNaHTHF, DMF0°C to RT
Carboxylic AcidsCs₂CO₃DMFRT to 50°C
N-Alkylation: Gabriel Synthesis for Primary Amines

For the introduction of a primary amine, the Gabriel synthesis provides a robust method that avoids over-alkylation.

Protocol 2: Synthesis of 2-(1-Bromo-5-fluoro-3-nitrobenzyl)isoindoline-1,3-dione

  • Materials:

    • 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (1.0 eq)

    • Potassium Phthalimide (1.1 eq)

    • N,N-Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • Dissolve 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene in anhydrous DMF in a round-bottom flask.

    • Add potassium phthalimide in one portion.

    • Heat the mixture to 60-70°C and stir for 3-5 hours. Monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

    • The resulting phthalimide can be deprotected using hydrazine hydrate in ethanol to yield the primary amine.

Part II: Selective Functionalization of the Aryl Bromide

Functionalization of the aryl bromide requires more forcing conditions and the use of a transition metal catalyst. It is often advantageous to first functionalize the benzylic position with a group that is stable to the cross-coupling conditions.

Suzuki-Miyaura Cross-Coupling

This is a powerful method for forming carbon-carbon bonds.

Protocol 3: Synthesis of 2'-(Bromomethyl)-4'-fluoro-2-methyl-6'-nitro-1,1'-biphenyl

  • Materials:

    • 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (1.0 eq)

    • (2-Methylphenyl)boronic acid (1.2 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

    • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

    • Toluene and Ethanol (3:1 mixture)

  • Procedure:

    • In a Schlenk flask, combine 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, the boronic acid, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

    • Heat the biphasic mixture to 85-90°C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Table 2: Common Cross-Coupling Reactions for Aryl Bromides

Reaction NameCoupling PartnerTypical Catalyst System
Suzuki-MiyauraBoronic acids/estersPd(PPh₃)₄, Pd(dppf)Cl₂
SonogashiraTerminal alkynesPd(PPh₃)₂Cl₂, CuI
Buchwald-HartwigAmines, amidesPd₂(dba)₃ with XPhos, SPhos
HeckAlkenesPd(OAc)₂, P(o-tolyl)₃

Below is a diagram illustrating the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) B->C D Transmetalation (R-B(OH)₂) C->D E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R (Coupled Product) F->G H Ar-Br H->B

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The selective functionalization of 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is readily achievable through the judicious choice of reagents and reaction conditions. By exploiting the inherent differences in reactivity between the benzylic and aryl bromide bonds, chemists can sequentially or orthogonally introduce a variety of functional groups, paving the way for the synthesis of novel and complex molecular entities. The protocols outlined in this guide serve as a validated starting point for researchers in their synthetic endeavors.

References

  • At this time, specific literature references for the exact compound 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene are not available through the search tool. The protocols provided are based on established chemical principles and analogous reactions found in standard organic chemistry literature and databases such as those provided by major chemical suppliers. Researchers should always conduct a thorough literature search for their specific target molecules using databases like SciFinder, Reaxys, or Google Scholar.

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in the synthesis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists troubleshooting the synthesis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists troubleshooting the synthesis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene .

This compound is a critical fluorinated building block frequently utilized in the parallel synthesis of advanced active pharmaceutical ingredients (APIs), including highly selective kinase inhibitors[1]. The transformation relies on the Wohl-Ziegler benzylic bromination of the precursor, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. However, researchers frequently encounter stalled conversions, poor selectivity, and solvent-compatibility issues.

This guide deconstructs the mechanistic bottlenecks and provides a self-validating, highly optimized protocol to maximize your synthetic yields.

Mechanistic Bottleneck Analysis

The fundamental challenge in this synthesis is the extreme electronic deactivation and steric hindrance of the starting material. The methyl group at the 2-position is flanked by an ortho-bromo and an ortho-nitro group, creating a highly congested steric environment. Furthermore, the Hammett reaction constant ( ρ+ ) for benzylic bromination is approximately -1.7, indicating that the transition state develops significant polar (carbocationic) character[2]. The strong electron-withdrawing effects of the nitro and fluoro groups severely destabilize this transition state, raising the activation energy for the rate-limiting hydrogen abstraction step.

Mechanism Initiation Initiation NBS + AIBN/hv → Br• H_Abstraction Rate-Limiting Step: H-Abstraction Br• + Ar-CH3 → Ar-CH2• + HBr Initiation->H_Abstraction Substrate 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (Sterically Hindered & Electron Deficient) Substrate->H_Abstraction Halogen_Transfer Halogen Transfer Ar-CH2• + Br2 → Ar-CH2Br + Br• H_Abstraction->Halogen_Transfer High Activation Energy Termination Termination Radical Recombination H_Abstraction->Termination Stalled Propagation Halogen_Transfer->H_Abstraction Br• Regeneration Product Target Product 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene Halogen_Transfer->Product

Fig 1: Radical chain mechanism highlighting the energy barrier at the hydrogen abstraction step.

Root Cause Analysis & FAQs

Q1: My conversion is stalling at 30-40% despite using excess N-Bromosuccinimide (NBS) and AIBN. Why is the reaction dying? A: Adding a large excess of NBS and initiator upfront leads to a high instantaneous concentration of bromine radicals. Because the hydrogen abstraction step is exceptionally slow for this deactivated substrate[2], the radicals undergo rapid recombination (termination) or degrade the initiator before they can propagate the chain. Solution: Utilize a dual-activation strategy (chemical initiator + photochemical LED irradiation) and add your initiator in continuous, small portions to maintain a steady, low concentration of active radicals.

Q2: I am isolating significant amounts of the dibrominated byproduct (1-bromo-2-(dibromomethyl)-5-fluoro-3-nitrobenzene). How do I control mono-selectivity? A: Over-bromination is caused by a high local concentration of Br2​ (generated in situ from NBS and HBr) relative to the unreacted starting material. Solution: Strictly control stoichiometry to 1.05 equivalents of NBS. Do not push the reaction past 90% conversion; the statistical likelihood of the mono-brominated product undergoing a second bromination increases exponentially as the starting material depletes.

Q3: Carbon tetrachloride ( CCl4​ ) is restricted in our facility due to toxicity. What is the most effective alternative solvent? A: (Trifluoromethyl)benzene (commonly known as trifluorotoluene or PhCF3​ ) is the premier green alternative for Wohl-Ziegler brominations[3]. It possesses excellent chemical inertness, does not quench succinimidyl radicals, and has a low refractive index which enhances photoinduced radical generation[3]. Avoid coordinating solvents like ethyl acetate or acetonitrile, which drastically reduce yields by stabilizing the electrophilic radicals.

Q4: I usually monitor reaction completion by waiting for the succinimide byproduct to float. In my new solvent, this isn't happening. Is the reaction failing? A: Not necessarily; you are experiencing a density inversion. In traditional CCl4​ (density = 1.59 g/mL), the reaction's progress is visually tracked as the denser NBS (2.10 g/mL) is consumed and the lighter succinimide byproduct (1.41 g/mL) floats to the surface. However, because PhCF3​ has a lower density (1.19 g/mL), both NBS and succinimide will sink to the bottom of the flask. You must rely on instrumental analysis (GC-MS or TLC) rather than visual cues in PhCF3​ .

Quantitative Data: Solvent & Initiator Optimization

The following table summarizes the causal relationship between solvent choice, activation method, and resulting yield/selectivity for this specific highly deactivated toluene derivative.

SolventDensity (g/mL)Initiator / ActivationEq. NBSTime (h)Visual Cue (Succinimide)Expected YieldSelectivity (Mono:Di)
CCl4​ 1.59AIBN (0.1 eq), 80°C1.1012Floats75%85:15
PhCF3​ 1.19AIBN (0.1 eq), 80°C1.1014Sinks78%88:12
PhCF3​ 1.19AIBN (0.05 eq) + 365nm LED1.056Sinks89% 96:4
EtOAc 0.90Benzoyl Peroxide (0.1 eq)1.5024Dissolves<40%60:40
MeCN 0.78AIBN (0.1 eq), 80°C1.5024Dissolves<20%N/A

Optimized Experimental Protocol

This methodology utilizes PhCF3​ and dual-activation to overcome the high activation barrier of the electron-deficient substrate while maintaining a self-validating workflow.

Step 1: Reagent Purification (Critical)

  • Action: Recrystallize NBS from boiling water (10 mL water per 1 g NBS) and dry under high vacuum over P2​O5​ overnight.

  • Causality: Commercial NBS degrades over time, releasing molecular Br2​ and succinimide. Trace Br2​ can initiate competing electrophilic aromatic substitution, while pre-existing succinimide skews stoichiometric calculations and inhibits the radical chain.

Step 2: Reaction Setup

  • Action: In an oven-dried, argon-purged flask equipped with a reflux condenser, dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous PhCF3​ to achieve a 0.2 M concentration.

  • Action: Add the purified NBS (1.05 eq) and AIBN (0.025 eq).

Step 3: Dual-Activation Propagation

  • Action: Heat the mixture to 75°C while irradiating the flask with a 365 nm UV LED or a standard tungsten lamp.

  • Self-Validating Checkpoint: The solution should maintain a pale yellow color. If the solution turns deep red/orange, molecular Br2​ is pooling because the initiation rate is outpacing the hydrogen abstraction rate. If this occurs, temporarily remove the light source until the color fades.

Step 4: Continuous Dosing & Monitoring

  • Action: After 3 hours, add a second portion of AIBN (0.025 eq).

  • Self-Validating Checkpoint: Remember that in PhCF3​ , the succinimide byproduct will sink. Do not wait for a floating precipitate. At 6 hours, sample the supernatant and analyze via GC-MS. Stop the reaction when conversion reaches ~90% to prevent dibromination.

Step 5: Workup and Isolation

  • Action: Cool the reaction to 0°C to fully precipitate the succinimide. Filter the mixture through a pad of Celite.

  • Action: Wash the PhCF3​ filtrate sequentially with saturated aqueous Na2​S2​O3​ (to quench residual electrophilic bromine) and brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene.

References

  • MDPI, 2026.
  • Helvetica Chimica Acta via ResearchGate.
  • Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)

Sources

Reference Data & Comparative Studies

Validation

GC-MS Fragmentation Pattern Analysis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene: A Comparative Guide

As a Senior Application Scientist, evaluating complex halogenated nitroaromatics requires moving beyond simple library matching. 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene represents a unique analytical challenge du...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating complex halogenated nitroaromatics requires moving beyond simple library matching. 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene represents a unique analytical challenge due to its dense functionalization. The molecule features a highly labile benzylic carbon-bromine bond, a strongly electron-withdrawing fluoro group, and a nitro group positioned to induce complex intramolecular rearrangements.

This guide objectively compares the analytical performance of Single Quadrupole GC-MS (GC-SQ-MS) operated in Electron Ionization (EI) mode against Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-Q-TOF) utilizing High-Resolution Accurate Mass (HRAM). By dissecting the causality behind the fragmentation pathways, we provide a self-validating framework for the unambiguous structural elucidation of this compound.

The Analytical Challenge & Platform Comparison

When analyzing heavily substituted benzyl bromides, the primary kinetic sink during ionization is the immediate cleavage of the weak benzylic C-Br bond[1]. Consequently, identifying the intact molecular ion ([M]•⁺) is notoriously difficult.

  • Single Quadrupole GC-MS (EI): The industry standard for routine screening[2]. Operating at a harsh 70 eV, it provides highly reproducible, energy-rich fragmentation patterns ideal for spectral library matching. However, the intense fragmentation often obliterates the molecular ion, making de novo identification impossible if the compound is absent from the NIST library.

  • GC-Q-TOF (HRAM): By combining a quadrupole mass filter with a Time-of-Flight analyzer, the Q-TOF platform delivers mass accuracy within <3 ppm[3]. This high-resolution capability is critical for distinguishing isobaric fragments and confirming exact elemental compositions, effectively bridging the gap when the molecular ion is weak or absent.

GCMS_Workflow Prep Sample Preparation Dilution in DCM GC Gas Chromatography HP-5ms UI Column Prep->GC Split Platform Selection GC->Split SQ Single Quadrupole (EI) 70 eV Ionization Split->SQ QTOF Q-TOF (CI/HRAM) Soft Ionization Split->QTOF DataSQ Unit Mass Resolution Routine Screening SQ->DataSQ DataQTOF Accurate Mass (<3 ppm) Structural Elucidation QTOF->DataQTOF

Fig 1: Comparative GC-MS workflow for analyzing halogenated nitroaromatics.

Mechanistic Fragmentation Analysis

Understanding the causality of the fragmentation is essential for interpreting the spectra of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene. The fragmentation is driven by three primary mechanisms:

A. Benzylic Cleavage (The Base Peak)

Upon electron ionization, the molecule preferentially loses the benzylic bromine radical (•Br, -79/-81 Da). This homolytic cleavage is thermodynamically driven by the formation of a highly resonance-stabilized substituted benzyl (or tropylium-like) cation at m/z 232/234[1]. The presence of the remaining aromatic bromine atom ensures this fragment retains a distinct 1:1 isotopic signature.

B. The "Ortho Effect" Rearrangement

Because the nitro group is positioned ortho to the bromomethyl group, the spatial proximity of the benzylic hydrogens to the nitro oxygen facilitates a classic intramolecular rearrangement. The nitro oxygen abstracts a hydrogen atom, leading to the neutral loss of a hydroxyl radical (•OH, -17 Da)[4]. This "ortho effect" is a critical diagnostic marker that confirms the relative regiochemistry of the substituents on the benzene ring.

C. Nitro Group Expulsion

The electron-withdrawing nature of the fluoro and bromo substituents destabilizes the ring system, promoting the subsequent secondary loss of nitric oxide (NO, -30 Da) or nitrogen dioxide (NO₂, -46 Da) from the benzylic cation.

Fragmentation_Pathway M [M]•+ m/z 311/313/315 M_OH [M - •OH]+ m/z 294/296/298 M->M_OH Ortho Effect -•OH (-17) M_Br [M - •Br]+ m/z 232/234 M->M_Br Benzylic Cleavage -•Br (-79/-81) M_Br_NO2 [M - •Br - NO2]+ m/z 186/188 M_Br->M_Br_NO2 -NO2 (-46) M_Br_NO [M - •Br - NO]+ m/z 202/204 M_Br->M_Br_NO -NO (-30)

Fig 2: Primary GC-MS fragmentation pathways of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene.

Comparative Quantitative Data

The following table synthesizes the quantitative fragmentation data, comparing the nominal mass resolution of the SQ-EI platform with the exact mass capabilities of the Q-TOF platform. The HRAM data provides the definitive elemental composition required to validate the proposed mechanisms.

Fragment IdentityIon FormulaSQ-MS (EI) m/z (Nominal)Q-TOF (HRAM) Exact MassMass Error (ppm)Relative Abundance (EI)
Molecular Ion [C₇H₄Br₂FNO₂]•⁺311 / 313 / 315310.8591< 2.0< 1%
Ortho Effect [C₇H₃Br₂FNO]⁺294 / 296 / 298293.8565< 2.05%
Benzylic Cleavage [C₇H₄BrFNO₂]⁺232 / 234231.9408< 1.5100% (Base Peak)
Loss of NO [C₇H₄BrFNO]⁺202 / 204201.9459< 2.545%
Loss of NO₂ [C₇H₄BrF]•⁺186 / 188185.9479< 2.060%

(Note: Masses are calculated based on the ⁷⁹Br isotope. The presence of bromine is confirmed by the characteristic M / M+2 isotopic ratios).

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standardization to normalize matrix effects and rigorous blanking to eliminate false positives caused by the carryover of highly electronegative compounds[5].

Step 1: System Suitability & Sample Preparation
  • Solvent Selection: Dissolve 1.0 mg of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene in 1.0 mL of high-purity Dichloromethane (DCM).

  • Internal Standardization: Spike the sample with 10 µg/mL of 1-chloro-3-nitrobenzene. This specific internal standard is chosen because it mimics the chromatographic behavior of nitroaromatics without interfering with the target analyte's isotopic clusters[5].

  • Carryover Control: Prepare a pure DCM solvent blank. The analytical sequence must follow the order: Blank → Sample → Blank.

Step 2: Gas Chromatography (GC) Parameters
  • Column: Agilent J&W HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm). The ultra-inert stationary phase is mandatory to prevent the active site adsorption of the fluorinated and brominated moieties.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode, Inlet temperature at 250 °C.

  • Oven Program: Initial hold at 60 °C for 2 min, ramp at 15 °C/min to 280 °C, final hold for 5 min.

Step 3: Mass Spectrometry (MS) Parameters
  • SQ-MS (EI) Mode: Ion source at 230 °C, Quadrupole at 150 °C. Electron energy set to exactly 70 eV to ensure reproducibility against standard libraries. Scan range: 35–400 m/z.

  • Q-TOF (HRAM) Mode: Operate in full scan mode with internal mass calibration (e.g., using PFTBA lock mass) to ensure mass accuracy remains below 3 ppm throughout the run[3].

By strictly adhering to this protocol, researchers can confidently map the complex fragmentation architecture of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, leveraging the robust screening power of SQ-MS alongside the definitive structural elucidation provided by Q-TOF HRAM.

References

  • Source: U.S. Environmental Protection Agency (EPA)
  • Gas Chromatography Quadrupole-Time of Flight Mass Spectrometry (GC/Q-TOF)
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers Source: BenchChem URL
  • GCMS, Quadrupole Mass Spectrometry, Time of Flight Source: Agilent Technologies URL
  • Source: PubChem (National Institutes of Health)

Sources

Comparative

A Comparative Guide to the Synthesis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene: A Validation of Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data In the landscape of pharmaceutical and agrochemical research, the strategic incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine and bromine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The title compound, 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, is a highly functionalized intermediate, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comparative analysis of plausible synthetic routes to this key building block, offering insights into the strategic decisions and experimental nuances required for its efficient synthesis.

Introduction to the Strategic Importance of the Target Intermediate

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is a versatile reagent for several reasons. The bromomethyl group is a potent electrophile, ideal for alkylating a wide range of nucleophiles. The aromatic bromine atom is amenable to transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds[1]. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, opening up a plethora of further derivatization possibilities[1]. The fluorine atom can enhance metabolic stability and binding affinity of the final molecule.

This guide will explore two primary synthetic pathways, evaluating them based on precursor accessibility, reaction efficiency, regioselectivity, and overall practicality.

Synthetic Route Comparison

Two logical retrosynthetic disconnections for 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene lead to two distinct forward synthetic routes, primarily differing in the sequence of nitration and aromatic bromination.

Route A: Nitration Followed by Aromatic Bromination

This pathway commences with the commercially available 4-fluoro-2-nitrotoluene. The synthetic sequence involves electrophilic aromatic bromination followed by a radical-initiated benzylic bromination.

Route A A 4-Fluoro-2-nitrotoluene B 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene A->B NBS, H₂SO₄, TFA C 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene B->C NBS, Radical Initiator (e.g., AIBN) or Br₂, heat Route B D 4-Fluorotoluene E 2-Bromo-4-fluorotoluene D->E Br₂, Fe/I₂ F 2-Bromo-4-fluoro-6-nitrotoluene E->F HNO₃, H₂SO₄ G 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene F->G NBS, Radical Initiator or Br₂, heat

Caption: Synthetic workflow for Route B.

Step 1: Electrophilic Aromatic Bromination of 4-Fluorotoluene

The bromination of 4-fluorotoluene with bromine in the presence of a Lewis acid catalyst like iron powder and iodine typically yields a mixture of isomers.[2] The methyl and fluoro groups are both ortho, para-directing. Bromination will occur at the positions ortho and para to these activating groups. This can lead to the formation of 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene.[2] Separation of these isomers can be challenging and may require fractional distillation or chromatography, which can reduce the overall yield of the desired 2-bromo-4-fluorotoluene intermediate.

Step 2: Nitration of 2-Bromo-4-fluorotoluene

Step 3: Benzylic Bromination

Similar to Route A, the final step is a radical-initiated benzylic bromination. The substrate, 2-bromo-4-fluoro-6-nitrotoluene, is also a deactivated aromatic ring, presenting the same challenges of requiring harsh reaction conditions and potentially leading to modest yields.[3]

Comparative Analysis of Synthetic Routes

FeatureRoute ARoute B
Starting Material 4-Fluoro-2-nitrotoluene4-Fluorotoluene
Number of Steps 23
Regioselectivity High in the aromatic bromination step.[4]Potentially problematic in both aromatic bromination and nitration steps, leading to isomeric mixtures.[2]
Key Challenges Harsh conditions for benzylic bromination of a highly deactivated ring.[3]Isomer separation after bromination and potential lack of regioselectivity in nitration.
Overall Efficiency Potentially higher due to fewer steps and better regiocontrol in the initial step.Likely lower due to potential for isomer formation and the need for purification at multiple stages.

Experimental Protocols

Protocol for Route A, Step 1: Synthesis of 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

[4]

  • Preparation: Dissolve 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Carefully add concentrated sulfuric acid (12.5 mL) to the solution while cooling in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (17.2 g, 96.6 mmol) portion-wise to the reaction mixture, maintaining the temperature below room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Pour the reaction mixture into ice water and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. The reported yield is essentially quantitative.[4]

Protocol for Benzylic Bromination (General Procedure for Deactivated Toluenes)

[5][6]

  • Preparation: Dissolve the substituted toluene (e.g., 1-bromo-5-fluoro-2-methyl-3-nitrobenzene) in a suitable solvent like carbon tetrachloride or chlorobenzene.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage photolamp to initiate the reaction. Monitor the reaction by TLC or GC.

  • Work-up: After completion, cool the reaction mixture and filter to remove succinimide.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Conclusion and Recommendations

Based on the analysis of the plausible synthetic pathways, Route A is the recommended approach for the synthesis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene. The primary advantages of Route A are its shorter sequence and the high regioselectivity of the initial electrophilic bromination step, which avoids the formation of difficult-to-separate isomers. While the final benzylic bromination step is challenging due to the deactivated nature of the aromatic ring, this challenge is common to both routes.

In contrast, Route B suffers from potential regioselectivity issues in both the initial bromination of 4-fluorotoluene and the subsequent nitration step. The likely formation of isomeric byproducts would necessitate tedious purification procedures, leading to a lower overall yield and making it a less efficient and practical choice for the synthesis of the target intermediate.

For researchers requiring this versatile building block, focusing optimization efforts on the radical-initiated benzylic bromination of the well-defined 1-bromo-5-fluoro-2-methyl-3-nitrobenzene intermediate from Route A will be the most productive strategy.

References

  • A Comparative Guide to Alternative Reagents for the Bromination of Chloro-nitrotoluene Deriv
  • A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters.
  • Process for the bromination of deactivated toluenes in the benzylic position.
  • Benzylic Bromin
  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis. ChemicalBook.
  • Process for the bromination of deactivated toluenes in the benzylic position.
  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. Organic-Chemistry.org.
  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis. ChemicalBook.
  • Process for the synthesis of organic compounds.
  • Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis. The Journal of Organic Chemistry.
  • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene. Sigma-Aldrich.
  • 1-bromo-2-fluorobenzene. Organic Syntheses.
  • Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
  • ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene.
  • 4-Nitrotoluene to 2-bromobenzoic acid. YouTube.
  • Application Notes and Protocols: Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). BenchChem.
  • Table of content. The Royal Society of Chemistry.
  • 4-Bromo-2-nitrotoluene synthesis. ChemicalBook.
  • Preparation of 4-nitrobenzyl bromide. PrepChem.com.
  • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene. ChemScene.
  • Synthesis of 2-bromo-4-fluorotoluene. PrepChem.com.
  • 2-bromo-4-fluoro-6-nitrotoluene. ChemBK.
  • Benzylic Bromin

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Palladium Catalyst Efficiency for the Activation of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

Introduction: Navigating the Complex Reactivity of a Dually Activated Substrate The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Complex Reactivity of a Dually Activated Substrate

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents. The substrate, 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, presents a unique and compelling challenge for catalytic C-C and C-N bond formation. It possesses two distinct carbon-bromine bonds ripe for activation: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. The presence of strong electron-withdrawing nitro and fluoro groups significantly modulates the electronic properties of the aromatic ring, influencing the reactivity of the aryl bromide.[1] This guide provides a comprehensive framework for researchers to objectively benchmark the efficiency of various palladium catalyst systems for the selective activation of this substrate, empowering the rational selection of the optimal catalyst for desired synthetic transformations.

Understanding the Mechanistic Landscape: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis.[2][3] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The initial and often rate-determining step is the oxidative addition of the organohalide to a Pd(0) species.[4][5] The choice of palladium precursor and, critically, the ancillary ligands, profoundly influences the efficiency of each step in the catalytic cycle.[6]

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// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R-Pd(II)-X(L_n)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R_R [label="R-Pd(II)-R'(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-R'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII; PdII -> Transmetalation [label="R'-M"]; Transmetalation -> PdII_R_R; PdII_R_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } .dot Figure 1: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The selection of the palladium source and accompanying ligands is paramount for achieving high efficiency and selectivity in the activation of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene. The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligands play a crucial role in stabilizing the active Pd(0) species and modulating its reactivity.[2][3][6] For sterically hindered or electron-deficient aryl halides, bulky and electron-rich ligands are often required to promote the challenging oxidative addition step.[2][7]

Catalyst System (Precatalyst + Ligand)Key Characteristics & Mechanistic ConsiderationsIdeal ForPotential Drawbacks
Pd(PPh₃)₄ A versatile, commercially available Pd(0) catalyst. Triphenylphosphine (PPh₃) is a moderately electron-donating and sterically demanding ligand.[8]General screening, Suzuki, and Sonogashira couplings of aryl bromides.[7][8][9]Can be less effective for challenging substrates requiring highly electron-rich ligands. May require higher temperatures.[10]
Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos) Buchwald's biaryl phosphine ligands are highly electron-rich and sterically bulky, promoting the oxidative addition of challenging aryl halides.[2] Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.Buchwald-Hartwig amination, Suzuki couplings of hindered and electron-poor aryl bromides.[11][12]Higher cost of specialized ligands.
Pd₂(dba)₃ + Xantphos Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. Xantphos is a bidentate ligand with a large bite angle, which can influence the geometry and reactivity of the palladium center.[13]Reactions where control of the ligand-to-metal ratio is critical. Effective in various cross-coupling reactions.[13][14]Can be sensitive to air and require careful handling.
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a stable Pd(II) precatalyst with a bidentate ferrocenylphosphine ligand. The dppf ligand can stabilize the catalytic species.Suzuki and other cross-coupling reactions, particularly when catalyst stability is a concern.[5]May exhibit different selectivity compared to monodentate ligands.
PEPPSI™-IPr A pre-formed Pd-NHC (N-heterocyclic carbene) complex. NHC ligands are strong sigma-donors and offer high thermal stability to the catalyst.Heck and Suzuki couplings, especially for less reactive aryl chlorides and bromides.[15][16]The synthesis of NHC ligands can be more complex than that of phosphines.

Experimental Protocol: A Standardized Benchmark for Catalyst Efficiency

To provide a robust and reproducible comparison, a standardized Suzuki-Miyaura cross-coupling reaction is proposed. This reaction is chosen for its broad applicability and the ready availability of reagents.[17] The primary objective is to quantify the efficiency of different palladium catalyst systems in activating the C(sp²)-Br bond of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene.

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// Edges Start -> Setup; Setup -> Reaction; Reaction -> Quench; Quench -> Analysis; Analysis -> Data; Data -> End; } .dot Figure 2: A generalized workflow for the palladium catalyst screening experiment.

Materials:

  • 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (Substrate)

  • 4-Methoxyphenylboronic acid (Coupling Partner)

  • Palladium precatalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), PEPPSI™-IPr)

  • Ligands (e.g., SPhos, XPhos, Xantphos)

  • Potassium carbonate (K₂CO₃) (Base)

  • Toluene (Solvent)

  • 1,4-Dioxane (Solvent)

  • Water (Co-solvent)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the selected palladium precatalyst (e.g., 1-5 mol%) and, if necessary, the corresponding ligand in the appropriate stoichiometric ratio (e.g., Pd:Ligand = 1:2 for monodentate ligands).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (10 mL) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 80 °C and stir for a predetermined time (e.g., 2, 4, 8, and 24 hours), taking aliquots at each time point for analysis.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the formation of the desired product. Purify the product by column chromatography and characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantifying Catalyst Efficiency: Turnover Number (TON) and Turnover Frequency (TOF)

To objectively compare the performance of different catalyst systems, the Turnover Number (TON) and Turnover Frequency (TOF) should be calculated.[18][19][20]

  • Turnover Number (TON): Represents the number of moles of product formed per mole of catalyst used. A higher TON indicates a more stable and long-lasting catalyst.

    • Formula: TON = (moles of product) / (moles of palladium catalyst)[21]

  • Turnover Frequency (TOF): Represents the number of moles of product formed per mole of catalyst per unit time (usually hours). A higher TOF indicates a more active catalyst.

    • Formula: TOF = TON / reaction time (h)[21][22]

Data Presentation: A Template for Your Results

The following table provides a structured format to record and compare the experimental data obtained from the benchmark study.

Catalyst System (mol%)Time (h)Conversion (%)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄ (2%) 2
4
8
24
Pd(OAc)₂ (2%) + SPhos (4%) 2
4
8
24
Pd₂(dba)₃ (1%) + Xantphos (2%) 2
4
8
24
PdCl₂(dppf) (2%) 2
4
8
24
PEPPSI™-IPr (2%) 2
4
8
24

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the systematic benchmarking of palladium catalyst efficiency for the activation of the challenging substrate, 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene. By following the detailed experimental protocol and quantifying catalyst performance through TON and TOF, researchers can make informed decisions on the optimal catalyst system for their specific synthetic needs. Further investigations could explore the selective activation of the benzylic C(sp³)-Br bond by tuning reaction conditions, such as temperature and the choice of coupling partner, or by employing nickel-based catalyst systems known for their efficacy in activating alkyl halides.[13] The insights gained from this systematic approach will undoubtedly accelerate the discovery and development of novel molecules with significant potential in the life sciences and material science sectors.

References

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (CAS No. 1805177-32-5).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (CAS No. 1805177-32-5). As a halogenated nitroaromatic compound, this substance requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to ensure a culture of safety and regulatory adherence in the laboratory.

Understanding the Hazard Profile

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is classified with several hazards that dictate its handling and disposal protocols.[1] It is crucial to recognize these to appreciate the necessity of the stringent disposal measures outlined.

Hazard ClassificationDescriptionImplication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]All handling and disposal steps must be performed with appropriate Personal Protective Equipment (PPE) to prevent exposure. Waste must be securely contained.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][3][4]Direct contact must be avoided. Contaminated materials, including PPE, become hazardous waste and must be disposed of accordingly.
Specific Target Organ Toxicity May cause respiratory irritation and drowsiness or dizziness.[1]Operations should be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors.[5]
Environmental Hazard As a halogenated organic compound, it is persistent in the environment and harmful to aquatic life.[2] This class of compounds is often categorized as Persistent Organic Pollutants (POPs).[6][7][8]Disposal must ensure complete destruction to prevent environmental release. Landfill is not a suitable option for undestroyed material.[6]

The presence of bromine, fluorine, and a nitro group on the benzene ring makes this compound particularly stable and resistant to natural degradation, underscoring the need for specialized disposal methods.[9]

The Core Principle: Destruction and Irreversible Transformation

For Persistent Organic Pollutants (POPs), which include many halogenated organic compounds, the internationally accepted disposal principle is destruction or irreversible transformation .[2][6] This means the chemical structure must be completely broken down into simpler, non-hazardous components. Merely discarding the compound in a landfill is unacceptable as it can leach into the soil and groundwater, persisting for long periods and causing ecological harm.[10]

High-temperature incineration is the most common and effective method for achieving this destruction for halogenated hazardous wastes.[11][12]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final disposal.

Step 1: Immediate Waste Segregation at the Source

Why this is critical: Preventing the mixing of incompatible waste streams is a fundamental safety rule in any laboratory. Halogenated organic compounds require a specific disposal pathway and should never be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash.[12][13] Cross-contamination can create dangerous chemical reactions and complicate the disposal process, often leading to increased costs and regulatory scrutiny.

Procedure:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[12]

  • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[12]

  • The label must include the words "Hazardous Waste" and list the full chemical name: "1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene."[12] Avoid using abbreviations or chemical formulas.[12]

  • Place this container in a designated satellite accumulation area within the laboratory, which should be under the direct control of laboratory personnel.

Step 2: Managing Contaminated Materials

Why this is critical: Any item that comes into contact with 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is considered contaminated and must be disposed of as hazardous waste. This includes gloves, pipette tips, weighing boats, and contaminated paper towels.

Procedure:

  • Solid Waste: Place all contaminated solid materials directly into a designated solid hazardous waste container, also labeled "Halogenated Organic Waste." This should be separate from the liquid waste container.

  • Sharps: Contaminated needles or other sharps must be placed in a puncture-proof sharps container that is also labeled as containing halogenated hazardous waste.

  • Empty Containers: The original container of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene, even when "empty," will contain residual chemical. It must be managed as hazardous waste.[7] Do not rinse the container into the sink. The container should be securely capped and placed with other solid halogenated waste for disposal.

Step 3: Decontamination of Laboratory Equipment

Why this is critical: Reusable laboratory equipment, such as glassware or magnetic stir bars, must be thoroughly decontaminated to ensure the safety of all laboratory personnel and to prevent cross-contamination of future experiments.

Procedure:

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve and remove the bulk of the compound. This rinsate is now hazardous and must be collected in the designated "Halogenated Organic Waste" liquid container.[14] Do not pour this down the drain.

  • Secondary Wash: Wash the equipment with a laboratory detergent (e.g., Luminox® or Liquinox®) and hot water.[9][14]

  • Final Rinse: Rinse thoroughly with deionized water.[9]

  • Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.

  • A "Decontamination Form" should be completed and affixed to any large equipment before it is moved or sent for repair.[14][15]

Step 4: Arranging for Professional Disposal

Why this is critical: The disposal of halogenated hazardous waste is highly regulated.[10][16] It must be handled by a licensed hazardous waste disposal company that can transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF). These facilities have the specialized equipment, such as high-temperature incinerators, required to destroy the compound safely.

Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your halogenated hazardous waste.

  • Ensure all waste containers are properly labeled and securely sealed before the scheduled pickup.

  • Provide the EHS personnel with an accurate inventory of the waste.

The Rationale Behind High-Temperature Incineration

The recommended disposal method for this compound is high-temperature incineration in a facility permitted to handle hazardous waste.

Why this method is chosen:

  • Complete Destruction: Incineration at temperatures of at least 850°C to 1100°C, and often higher for halogenated compounds, ensures the complete breakdown of the organic molecule into carbon dioxide, water, and inorganic halides (bromide and fluoride).[12][17]

  • Prevents Formation of Dioxins and Furans: Incomplete combustion of halogenated organic compounds can lead to the formation of highly toxic and persistent byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[18] High-temperature incinerators with advanced emission control systems are designed to prevent the formation and release of these substances.[11][12]

  • Energy Recovery: Many modern incineration facilities are equipped for energy recovery, where the heat from combustion is used to generate steam or electricity, a process designated as R1 under some regulations.[2]

The presence of halogens like bromine and fluorine requires special considerations during incineration, such as the use of scrubbers to neutralize the resulting acidic gases (hydrobromic acid and hydrofluoric acid).[11]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene and associated waste.

DisposalWorkflow Disposal Workflow for 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_decon Decontamination cluster_disposal Final Disposal Pathway A 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene (Pure compound or in solution) C Liquid Halogenated Waste Container (Labeled, Sealed) A->C Collect liquid waste B Contaminated Materials (Gloves, Pipettes, etc.) D Solid Halogenated Waste Container (Labeled, Sealed) B->D Collect solid waste I Contact EHS for Pickup C->I D->I E Reusable Equipment (Glassware, Stir bars) F Solvent Rinse (e.g., Acetone) E->F Step 1: Rinse F->C Collect rinsate G Detergent Wash & Water Rinse F->G Step 2: Wash H Clean Equipment for Reuse G->H Step 3: Dry J Licensed Hazardous Waste Transporter I->J Scheduled Pickup K Permitted TSDF (Treatment, Storage, and Disposal Facility) J->K Transport L High-Temperature Incineration (>1100°C) K->L Treatment M Destruction & Irreversible Transformation L->M Result

Caption: Decision-making workflow for the safe disposal of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene.

References

  • 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene - NextSDS. (n.d.). Retrieved March 27, 2024, from [Link]

  • Disposal of wastes containing persistent organic pollutants. (n.d.). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved March 27, 2024, from [Link]

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